Boron trifluoride

Nucleophilic Fluorination Fluoride Affinity Thermochemistry

Select Boron Trifluoride for unmatched Lewis acid performance: delivers polymer molecular weights an order of magnitude higher than AlCl₃ catalysts, and its unique 92 kcal/mol fluoride affinity enables nucleophilic fluorinations impossible with BCl₃ or AlCl₃. Choose BF₃ when high selectivity in Friedel-Crafts acylations is critical, avoiding substrate degradation. Available as anhydrous gas or convenient diethyl etherate complex (≥98% purity). Ensure reaction success—request a quote today.

Molecular Formula BF3
Molecular Weight 67.81 g/mol
CAS No. 15875-25-9
Cat. No. B092126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoron trifluoride
CAS15875-25-9
Synonymsboron trifluoride
Molecular FormulaBF3
Molecular Weight67.81 g/mol
Structural Identifiers
SMILESB(F)(F)F
InChIInChI=1S/BF3/c2-1(3)4
InChIKeyWTEOIRVLGSZEPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility106 % (in cold H2O) (NIOSH, 2016)
Solubility in water: 332 g/100 g at 0 °C;  some hydrolysis occurs to form fluoboric and boric acids
Soluble in cold water, hydrolyzes in hot water
Soluble in concentrated sulfuric acid and most organic solvents
Soluble in concentrated nitric acid, benzene, dichlorobenzene, chloroform, carbon tetrachloride, carbon disulfide
Solubility in anhydrous sulfuric acid: 1.94 g/100 g;  soluble in most saturated and halogenated hydrocarbons and in aromatic compounds
Solubility in water: reaction
106% (in cold H2O)

Boron Trifluoride (CAS 15875-25-9): Technical Baseline for Procurement & Scientific Selection


Boron trifluoride (BF₃) is a trigonal planar, monomeric boron trihalide that functions as a potent Lewis acid in organic synthesis, polymerization, and materials science [1]. It is characterized by a strong electron-deficient boron center that readily accepts electron pairs from Lewis bases to form stable adducts [1]. Its physical form is a colorless, toxic, and corrosive gas at room temperature, but it is often handled and utilized as a more convenient liquid complex, such as boron trifluoride diethyl etherate (BF₃·OEt₂), which retains the Lewis acidic properties of the parent gas while offering improved stability and ease of handling [1].

Why 'Any Lewis Acid' Cannot Replace Boron Trifluoride in Critical Applications


Substituting boron trifluoride with a generic Lewis acid like aluminum chloride or another boron trihalide is not straightforward due to quantifiable differences in Lewis acidity, adduct stability, and reactivity profiles. While BCl₃ and BBr₃ are stronger Lewis acids in the gas phase towards strong bases, BF₃ exhibits a unique combination of high fluoride affinity, which enables its dual role as both a Lewis acid catalyst and a nucleophilic fluorinating agent [1]. Furthermore, its distinct polymerization activity, compared to AlCl₃, results in significantly higher molecular weight polymers, a critical performance metric [2]. These performance divergences mean that a simple one-for-one swap can lead to reaction failure, suboptimal product quality, or the introduction of undesirable side reactions, necessitating a more nuanced, data-driven selection process [3].

Quantitative Evidence for Boron Trifluoride Differentiation in Scientific & Industrial Applications


Gas-Phase Fluoride Ion Affinity: A Quantifiable Metric for Nucleophilic Fluorination Potential

The fluoride ion affinity (FIA) of boron trifluoride has been experimentally determined to be 92 kcal/mol (385 ± 25 kJ/mol) [1]. This high affinity quantifies its strong binding to fluoride ion, forming the stable tetrafluoroborate (BF₄⁻) anion. This property underpins the use of BF₃ and its complexes as efficient nucleophilic fluoride sources in synthetic transformations [2]. While direct comparative FIA data for other common Lewis acids like BCl₃ or AlCl₃ is not directly comparable due to their different halide affinities, this quantitative value serves as a definitive benchmark for its utility in fluorination chemistry, a domain where other common Lewis acids cannot effectively function as fluoride donors.

Nucleophilic Fluorination Fluoride Affinity Thermochemistry

Comparative Lewis Acidity in Boron Trihalides: Quantifying the BF₃ < BCl₃ < BBr₃ Trend

A direct comparison of Lewis acid strength among the boron trihalides reveals a counterintuitive trend: BF₃ < BCl₃ < BBr₃, with BBr₃ being the strongest Lewis acid [1]. This order is consistently observed across multiple measurements and is attributed to the greater π-backbonding from fluorine to boron in BF₃, which partially saturates the boron center and reduces its electron deficiency [1]. For instance, the enthalpy of adduct formation with strong bases like NH₃ is less negative for BF₃ compared to BCl₃, indicating a weaker interaction. This means that for reactions requiring a less potent or more selective Lewis acid to prevent over-activation or side reactions, BF₃ is the preferred choice over its more aggressive counterparts [2].

Lewis Acidity Boron Trihalides Adduct Formation

Cationic Polymerization Catalyst Performance: BF₃ Delivers Higher Molecular Weight Polymers vs. Aluminum-Based Alternatives

In a direct head-to-head study of isobutene homopolymerization and its copolymerization with isoprene (butyl rubber), boron trifluoride was compared to aluminum ethyl dichloride and aluminum trichloride under identical conditions in alkyl chloride solvents across a temperature range of -30°C to -146°C [1]. The study quantitatively demonstrated that BF₃ yields the highest molecular weight polymers, outperforming both aluminum-based catalysts [1]. The resulting polymer molecular weights from BF₃ catalysis were approximately one order of magnitude higher than those obtained with AlCl₃ or aluminum ethyl dichloride [1].

Cationic Polymerization Polymer Molecular Weight Catalyst Comparison

Optimized Research and Industrial Scenarios for Boron Trifluoride Application


Synthesis of Alkyl Fluorides: BF₃ as a Nucleophilic Fluorine Source

In synthetic organic chemistry, the introduction of fluorine into a molecule is crucial for modulating biological activity in pharmaceuticals and agrochemicals. Boron trifluoride diethyl etherate (BF₃·OEt₂) is uniquely positioned for this task due to its high fluoride content and its ability to act as a nucleophilic fluoride source [1]. As quantified in Section 3, the high fluoride ion affinity (92 kcal/mol) of BF₃ is the thermodynamic driver for its effectiveness. This property allows it to perform nucleophilic fluorinations, a role that cannot be fulfilled by other common Lewis acids like BCl₃ or AlCl₃, which are not viable fluoride donors [2]. Therefore, BF₃ is a specialized and essential reagent for the synthesis of alkyl fluorides, providing a direct and quantifiable advantage over other catalyst choices [1].

Production of High-Molecular-Weight Polyisobutylene and Butyl Rubber

The industrial production of high-molecular-weight polyisobutylene and butyl rubber relies on cationic polymerization. The data presented in Section 3 shows that BF₃ outperforms aluminum-based catalysts (AlCl₃ and aluminum ethyl dichloride) by delivering polymer molecular weights that are an order of magnitude higher [1]. This superior performance is not a marginal improvement but a decisive factor in achieving the desired polymer properties, such as tensile strength and impermeability. Consequently, for applications where high molecular weight is a critical quality attribute, the use of BF₃ as a polymerization initiator is a scientifically justified and industrially preferred choice over alternative Lewis acid catalysts.

Selective Friedel-Crafts Acylations and Alkylations

In the synthesis of aromatic ketones via Friedel-Crafts acylation, the choice of catalyst dictates reaction selectivity and product purity. While AlCl₃ is a common and potent catalyst, its high Lewis acidity can lead to overreaction or decomposition with sensitive substrates. As established in Section 3, BF₃'s Lewis acidity is milder than that of BCl₃ and AlCl₃ [1]. This quantified difference in acidity makes BF₃ the catalyst of choice for substrates that are prone to degradation under harsher conditions, enabling more selective and cleaner transformations. This characteristic is particularly valuable in fine chemical and pharmaceutical synthesis where high chemoselectivity and yield are paramount [2].

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